Product packaging for 5-trans Fluprostenol(Cat. No.:)

5-trans Fluprostenol

Cat. No.: B593239
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostaglandins (B1171923) and Prostanoid Receptor Systems in Academic Research

Prostanoids are a group of bioactive lipids derived from arachidonic acid through the cyclooxygenase (COX) pathway. taylorandfrancis.comnih.gov This family includes prostaglandins (PGs), thromboxanes (TXs), and prostacyclin. taylorandfrancis.com The primary prostaglandins—PGD2, PGE2, PGF2α, and PGI2 (prostacyclin)—along with TXA2, are pivotal signaling molecules in a vast array of physiological and pathological processes. nih.govresearchgate.net Their functions encompass inflammation, pain perception, blood pressure regulation, platelet aggregation, and reproductive functions. taylorandfrancis.comresearchgate.net

These lipid mediators exert their effects by binding to and activating a specific family of G-protein coupled receptors (GPCRs), known as prostanoid receptors. nih.govresearchgate.net There are eight main types of prostanoid receptors, each named for its primary ligand: the DP receptor for PGD2, four subtypes of EP receptors (EP1, EP2, EP3, EP4) for PGE2, the FP receptor for PGF2α, the IP receptor for PGI2, and the TP receptor for TXA2. researchgate.netresearchgate.net The activation of these receptors triggers intracellular signaling cascades, such as the MAP kinase and protein kinase A pathways, leading to varied and specific cellular responses. nih.gov For instance, in the vascular system, some receptors mediate relaxation (IP, DP1, EP2, EP4) while others induce contraction (FP, EP1, EP3, TP). taylorandfrancis.com

Contextualizing 5-trans Fluprostenol (B1673476) as a Stereoisomer and Analog of Prostaglandin (B15479496) F2α

5-trans Fluprostenol is a synthetic analog of Prostaglandin F2α (PGF2α). nih.govgoogle.com This means its core structure is intentionally designed to mimic that of the natural PGF2α, but with specific chemical modifications. The key modifications in Fluprostenol include the replacement of the pentyl group on the lower (omega) chain with a 3-(trifluoromethyl)phenoxy group. nih.gov This alteration makes it a 16-aryloxy prostaglandin, a structural class it shares with the related compound Cloprostenol (B1669231). google.com

Crucially, this compound is a specific stereoisomer. Prostaglandins have a complex three-dimensional structure with multiple chiral centers. The designation "5-trans" refers to the geometry of the double bond in the upper (alpha) chain of the molecule. In naturally occurring PGF2α and the pharmacologically active form of Fluprostenol, this bond is in the cis configuration (also denoted with a "Z"). nih.govtocris.com this compound, therefore, possesses the same molecular formula and sequence of atoms as its cis counterpart, but differs in the spatial arrangement around this C5-C6 double bond. caymanchem.comalfa-chemistry.com This makes it a geometric isomer, a specific type of diastereomer, of the more commonly studied (+)-Fluprostenol (5-cis). tocris.com

Significance of Stereochemical Purity and Isomerism in Prostanoid Research

The three-dimensional structure of a molecule is paramount in pharmacology and biochemistry, as biological systems, particularly receptors and enzymes, are themselves chiral. mdpi.comnih.gov This principle is exceptionally relevant in prostanoid research. The specific orientation of hydroxyl groups and the geometry of double bonds dictate how a prostanoid analog fits into the binding pocket of its target receptor. aocs.org

Even minor changes in stereochemistry can lead to vastly different biological outcomes. Enantiomers (mirror-image isomers) or diastereomers (non-mirror-image stereoisomers) of a drug can exhibit different, reduced, or even opposing pharmacological activities. mdpi.comresearchgate.net The S configuration of many non-steroidal anti-inflammatory drugs (NSAIDs), for example, holds most of the inhibitory effect on prostaglandin synthesis, while the R configuration is largely inert. nih.gov

In the context of Fluprostenol, the cis configuration of the C5-C6 double bond is essential for high-affinity binding to the FP receptor. tocris.com The trans isomer, this compound, due to its different shape, is expected to have a significantly lower affinity for the FP receptor and consequently, reduced biological activity compared to its cis counterpart. glpbio.com Therefore, ensuring stereochemical purity is critical in the synthesis of pharmaceutical-grade prostanoids to guarantee the desired therapeutic effect and avoid unpredictable actions from other isomers. aocs.orginnovareacademics.in The study of distinct isomers like this compound is valuable for understanding the precise structural requirements for receptor activation and for serving as a reference standard in the chemical synthesis and purification of the active isomer. caymanchem.comcaymanchem.com

Current Research Status and Identified Gaps for this compound Studies

The available scientific literature primarily identifies this compound as a known impurity that can arise during the synthesis of Fluprostenol or its prodrug ester, Travoprost (B1681362). caymanchem.comcaymanchem.comscbt.com Its main role in the research landscape is that of a reference standard for analytical and quality control purposes, allowing chemists to detect and quantify its presence in preparations of the active cis-isomer. caymanchem.comcaymanchem.com For instance, methods for purifying prostaglandins often involve separating the desired cis-isomer from the undesired trans-isomer impurity. caymanchem.com

There is a significant gap in the literature regarding the biological characterization of this compound. While its cis-isomer, (+)-Fluprostenol, is well-documented as a potent FP receptor agonist, there is a lack of published studies detailing the specific binding affinity or functional activity of the 5-trans isomer at the FP receptor or other prostanoid receptors. tocris.com Research has focused extensively on the synthesis of PGF2α and its biologically active analogs like Fluprostenol and Travoprost, with stereoisomers like the 5-trans version being synthetic byproducts to be removed rather than subjects of functional investigation. acs.orgresearchgate.net Future research could explore the precise pharmacological profile of this compound to fully confirm its relative inactivity and to better understand the structure-activity relationship of the C-5 double bond in FP receptor ligands.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key chemical identifiers and properties for the compound this compound.

PropertyValueSource
IUPAC Name (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid alfa-chemistry.comcaymanchem.com
Synonyms 5,6-trans Fluprostenol, 5-trans Travoprost Acid caymanchem.comglpbio.com
CAS Number 57968-83-9 caymanchem.comscbt.com
Molecular Formula C₂₃H₂₉F₃O₆ caymanchem.comscbt.com
Molecular Weight 458.5 g/mol caymanchem.comscbt.com
InChI Key WWSWYXNVCBLWNZ-BDFMIYKPSA-N caymanchem.com

Table 2: List of Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29F3O6 B593239 5-trans Fluprostenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-BDFMIYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis, Isomerism, and Derivatization in Research Contexts

Synthetic Methodologies for Prostanoid Analogs and Fluprostenol (B1673476)

The synthesis of prostaglandins (B1171923) and their analogs, such as fluprostenol, is a complex process that requires precise control over stereochemistry. researchgate.netdntb.gov.uacolab.ws Key to these syntheses is the construction of the cyclopentane (B165970) core and the strategic introduction of the alpha (α) and omega (ω) side chains.

Stereoselective Synthesis of the Cyclopentane Core of Fluprostenol

The stereochemistry of the cyclopentane ring is fundamental to the biological activity of prostanoids. Modern synthetic strategies often employ chemoenzymatic methods to achieve high enantioselectivity. dntb.gov.uaresearchgate.net One approach involves the use of a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of a bicyclic ketone to create a key lactone intermediate. researchgate.netrsc.org This lactone possesses the desired stereochemical configuration of the cyclopentane core, which is crucial for the subsequent steps in the synthesis of fluprostenol and its analogs. ox.ac.uk Another strategy utilizes a rhodium-catalyzed asymmetric arylation to construct the cyclopentane core with high enantiomeric excess. ox.ac.uk The Corey lactone and its derivatives remain central intermediates in many synthetic routes, allowing for the controlled assembly of the prostanoid structure. researchgate.net

Control of Double Bond Stereochemistry (Z/E Isomerism) during Prostanoid Elaboration

The geometry of the double bonds in the side chains of prostaglandins is critical for their activity. The naturally occurring and most active form of fluprostenol has a cis (Z) configuration at the C5-C6 double bond. nih.gov The formation of the trans (E) isomer, 5-trans Fluprostenol, is an undesirable side reaction.

The Wittig reaction is a commonly employed method for introducing the α-chain. researchgate.netacs.org However, under certain conditions, this reaction can lead to a mixture of Z and E isomers. google.com The choice of reagents, solvents, and reaction temperature can influence the stereochemical outcome. For instance, the use of specific phosphonium (B103445) ylides and reaction conditions can favor the formation of the desired Z-isomer. rsc.org The Horner-Wadsworth-Emmons reaction is another powerful tool for establishing the E-configuration of the double bond in the ω-chain, typically with high stereoselectivity. rsc.org

Formation Pathways and Occurrence of this compound Isomers

The 5-trans isomer of fluprostenol is primarily known as a process-related impurity in the synthesis of fluprostenol and its prodrug, travoprost (B1681362). caymanchem.combibliotekanauki.pl

By-product Generation in Fluprostenol and Prodrug Synthesis (e.g., Travoprost)

Travoprost is the isopropyl ester prodrug of fluprostenol. nih.gov During its synthesis, the formation of the 5,6-trans isomer is a known issue. bibliotekanauki.plmedchemexpress.comsimsonpharma.com This impurity can arise during the Wittig reaction step used to install the α-chain. google.com The presence of this isomer necessitates purification steps, often involving preparative high-performance liquid chromatography (HPLC), to ensure the final product meets regulatory standards. caymanchem.com The formation of the 5-trans isomer can be minimized by optimizing the reaction conditions of the Wittig olefination.

Investigation of Reaction Conditions Leading to 5-trans Isomer Formation

Research into the synthesis of prostaglandins has shown that the conditions of the Wittig reaction significantly impact the ratio of Z/E isomers at the C5-C6 position. The choice of base, solvent, and temperature can all play a role. For example, certain reaction schemes have been noted to produce the 5,6-trans isomer at levels of 2-4%. google.com To mitigate this, alternative synthetic strategies have been developed. One such method involves the formation of a 1,9-lactone of the prostaglandin (B15479496) analog. diva-portal.org These lactones are often crystalline solids, which allows for their purification by crystallization, effectively removing the 5,6-trans isomer before the final product is generated. diva-portal.org

Chemical Derivatization Strategies for Research Probes

Chemical derivatization is a valuable technique for the analysis of fluprostenol and its metabolites in biological matrices. science.govscience.gov Due to their low concentrations in plasma, sensitive analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, but it often requires derivatization to improve the volatility and thermal stability of the analytes.

For fluprostenol, a common derivatization strategy involves a two-step process. First, the carboxylic acid group is esterified with pentafluorobenzyl bromide (PFBBr). This is followed by the silylation of the hydroxyl groups with a reagent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). science.gov This process creates a derivative that is amenable to analysis by gas chromatography-negative chemical ionization tandem mass spectrometry (GC-NCI-MS/MS), a highly sensitive technique for detecting trace amounts of the compound. science.gov

Synthesis of Ester Prodrugs (e.g., Isopropyl Ester) for Experimental Delivery

In research and pharmaceutical development, the native form of fluprostenol, a carboxylic acid, is often chemically modified into an ester prodrug. sigmaaldrich.com This strategy is employed to enhance the compound's delivery characteristics. The most prominent example is the synthesis of its isopropyl ester, known as travoprost. nih.govresearchgate.net The core principle of this modification is to temporarily mask the polar carboxylic acid group, which increases the molecule's lipophilicity and facilitates its permeation across biological membranes like the cornea. nih.govresearchgate.net

The synthesis of these ester prodrugs is typically achieved through esterification. mdpi.com This chemical reaction involves reacting the carboxylic acid moiety of fluprostenol with an alcohol, such as isopropanol, in the presence of an acid catalyst or using a coupling agent. mdpi.comresearchgate.net Once administered, particularly in ophthalmic applications, endogenous enzymes called esterases, which are present in tissues like the cornea, rapidly hydrolyze the ester bond. nih.govresearchgate.net This enzymatic cleavage regenerates the biologically active free acid, fluprostenol, at the target site. sigmaaldrich.comnih.gov

The general process for creating ester prodrugs can be outlined as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of fluprostenol may be converted into a more reactive intermediate, such as an acid chloride. researchgate.net

Reaction with Alcohol: The activated fluprostenol is then reacted with the desired alcohol (e.g., isopropanol). This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct. researchgate.net

Purification: The final ester product is purified from the reaction mixture using techniques like column chromatography to ensure high purity for experimental use. researchgate.net

This prodrug approach is a critical tool in experimental pharmacology, allowing researchers to study the effects of the active compound in vivo by ensuring it reaches its intended biological target. sigmaaldrich.com

Interactive Table: Key Compounds in Prodrug Synthesis

Compound Name Role Chemical Nature
Fluprostenol Active Drug A synthetic prostaglandin F2α analog with a carboxylic acid group. nih.gov
Fluprostenol Isopropyl Ester Prodrug An ester derivative of fluprostenol, designed for enhanced delivery. sigmaaldrich.comresearchgate.net
Isopropanol Reagent The alcohol used to create the isopropyl ester of fluprostenol.
Esterases Biological Catalyst Enzymes in the body that convert the prodrug back to the active fluprostenol. nih.govresearchgate.net

Exploration of Chemically Modified Analogs for Structure-Activity Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For fluprostenol, researchers have synthesized and evaluated numerous chemically modified analogs to identify key structural features that govern its potency and selectivity as a prostaglandin FP receptor agonist. google.comnih.gov

A pivotal modification in the structure of fluprostenol, distinguishing it from other PGF2α analogs, is the presence of a 16-aryloxy group containing a trifluoromethyl substituent at the meta-position of the phenoxy ring. google.comgoogle.com This specific feature has been found to confer potent biological activity. google.com

Key areas of modification in fluprostenol analogs for SAR studies include:

The Omega (ω) Chain: The lower side chain of the prostaglandin, known as the omega chain, is a primary site for modification. In fluprostenol, this chain is interrupted by an oxygen atom, forming an ether linkage to a substituted phenyl ring. google.com

Aromatic Substitution: The trifluoromethyl (-CF3) group on the phenoxy ring is a critical determinant of activity. Studies comparing fluprostenol with its chlorinated analog, cloprostenol (B1669231), have demonstrated that the -CF3 group can lead to a more favorable profile of high potency and reduced side effects. google.com

The Cyclopentane Ring: Modifications to the core cyclopentane ring, such as altering the hydroxyl groups, can significantly impact receptor binding and activation.

Keto Analogs: The oxidation of the hydroxyl groups at the C-9 or C-11 positions to ketones yields analogs like 9-keto fluprostenol or 11-keto fluprostenol. medchemexpress.com These changes are expected to alter the molecule's interaction with prostaglandin receptors, potentially shifting its selectivity towards other receptor subtypes like EP receptors. medchemexpress.com

The Alpha (α) Chain: While the esterification of the terminal carboxylic acid on the alpha chain is a common prodrug strategy, other modifications can also be explored.

Double Bond Isomerism: The geometry of the double bonds within the side chains is critical for activity. The native compound exists as the 5Z, 13E isomer. The 5-trans isomer of fluprostenol is a specific stereoisomer where the double bond in the alpha chain is in the trans (E) configuration instead of the natural cis (Z) configuration. medchemexpress.com SAR studies on other prostaglandins have shown that the configuration of this bond significantly affects biological activity at the FP receptor. researchgate.net

These systematic modifications allow researchers to map the pharmacophore of the prostaglandin FP receptor and to design new analogs with tailored pharmacological profiles. acs.orgnih.gov

Advanced Analytical Methodologies for 5 Trans Fluprostenol in Research Materials

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of 5-trans Fluprostenol (B1673476), effectively resolving it from impurities and related stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Resolution of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the impurity profiling of 5-trans Fluprostenol and the resolution of its stereoisomers. nih.govekb.eg The development of a selective HPLC method is crucial for separating the main compound from potential impurities that may arise during synthesis or degradation. researchgate.net These impurities can include stereoisomers, such as the cis-isomer, or other related substances.

For instance, a reversed-phase HPLC system can be employed to isolate and identify impurities. nih.gov Chiral HPLC methods, utilizing columns like Chiralcel OD, are specifically designed to separate enantiomers and diastereomers, which is critical for compounds like this compound with multiple chiral centers. nih.gov The separation of isomers is essential as different stereoisomers can exhibit varied biological activities and effects.

The selection of the mobile phase and column is critical for achieving baseline separation. For example, a mobile phase consisting of heptane, 2-propanol, and acetonitrile (B52724) has been successfully used with an NH2 column to separate isomers of similar prostaglandin (B15479496) analogues. researchgate.net UV detection is commonly used, with the wavelength set to an appropriate value to detect the chromophores present in the molecule. epa.gov

Table 1: Exemplary HPLC Parameters for Prostaglandin Analogue Analysis

ParameterValue
Column Reversed-Phase C18 or Chiralcel OD
Mobile Phase Acetonitrile/Water or Hexane/2-Propanol mixtures
Flow Rate Typically 1.0 mL/min
Detection UV at a specific wavelength (e.g., 220 nm)
Injection Volume 10-20 µL

This table represents typical starting parameters for method development and may require optimization for specific applications.

Gas Chromatography (GC) Applications for Volatile Component Analysis in Related Syntheses

Gas Chromatography (GC) is a valuable technique for analyzing volatile organic compounds that may be present as residual solvents or by-products from the synthesis of prostaglandin analogues like this compound. bibliotekanauki.plepa.gov The synthesis of complex molecules often involves the use of various organic solvents, and regulatory guidelines require the monitoring of their residual levels in the final product. bibliotekanauki.pl

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for the separation, identification, and quantification of these volatile components. notulaebotanicae.roimist.manih.gov For the analysis of non-volatile compounds like fluprostenol itself using GC, a derivatization step is necessary to increase its volatility. nih.gov This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. nih.gov For example, derivatization with pentafluorobenzyl bromide followed by N-methyl-N-trimethylsilyltrifluoroacetamide has been used for the GC-MS analysis of fluprostenol. nih.gov

Table 2: Common Volatile Solvents Monitored by GC in Pharmaceutical Synthesis

SolventBoiling Point (°C)
Acetone56
Dichloromethane39.6
Ethyl Acetate77.1
Hexane69
Toluene110.6

This table lists some common solvents used in organic synthesis that can be analyzed using GC.

Spectroscopic Characterization for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure, stereochemistry, and chromophoric groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of this compound, including the relative and absolute stereochemistry of its chiral centers. magritek.com Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms in the molecule. nih.gov

The assignment of stereochemistry is often achieved by analyzing the coupling constants (J-values) between adjacent protons. oup.com For instance, the magnitude of the vicinal coupling constant (³JHH) can help differentiate between cis and trans isomers around a double bond or on a ring system. magritek.com Larger coupling constants are typically observed for trans-protons compared to cis-protons. magritek.com Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which is crucial for confirming stereochemical assignments. researchgate.net For complex molecules, two-dimensional NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides valuable structural information. acdlabs.comopenstax.org When coupled with a chromatographic technique like HPLC or GC, it becomes a highly sensitive and selective method for analysis (LC-MS or GC-MS). nih.govresearchgate.net

Soft ionization techniques, such as electrospray ionization (ESI), are often used to generate the molecular ion with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. researchgate.netnih.gov The analysis of these fragmentation patterns can help to identify different parts of the molecule and confirm its structure. libretexts.orgmdpi.comyoutube.com For example, the fragmentation of fluprostenol can yield characteristic ions corresponding to the loss of specific functional groups or cleavage of the prostaglandin side chains. nih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of a Prostaglandin Analogue

m/z ValuePossible Fragment
[M-H]⁻Deprotonated molecular ion
[M-H₂O]⁻Loss of a water molecule
[M-C₅H₉]⁻Loss of the alpha chain
[M-C₇H₅F₃O]⁻Loss of the omega chain

This table provides a hypothetical fragmentation pattern. Actual fragmentation will depend on the specific structure and MS conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophores within the this compound molecule. uomustansiriyah.edu.iq Chromophores are the parts of a molecule that absorb UV or visible light. bspublications.net In this compound, the key chromophore is the trifluoromethylphenoxy group, which contains a benzene (B151609) ring. bibliotekanauki.pl

The UV-Vis spectrum of this compound will show characteristic absorption maxima (λmax) corresponding to the electronic transitions within this chromophore. msu.edu The position and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent and the presence of other functional groups in the molecule. lkouniv.ac.in While UV-Vis spectroscopy is not as structurally informative as NMR or MS, it is a simple and rapid technique that can be used for quantitative analysis and to confirm the presence of the key chromophoric system. researchgate.net The trans-isomer may exhibit a different λmax and/or molar absorptivity compared to the cis-isomer due to differences in conjugation and steric hindrance. bspublications.net

Quantitative Determination and Reference Standard Applications

The quantitative analysis of this compound is essential for ensuring the purity and quality of Fluprostenol and its derivatives used in research.

The development of robust analytical methods for the quantification of this compound in research materials is a multi-step process that adheres to stringent validation guidelines, such as those outlined by the International Council for Harmonisation (ICH). europa.eu These procedures are designed to demonstrate that the analytical method is suitable for its intended purpose. europa.eu

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a commonly employed technique for the analysis of prostaglandins (B1171923) and their impurities. researchgate.netresearchgate.net The development of an RP-HPLC method for this compound would involve a systematic approach to optimize various parameters to achieve adequate separation and quantification.

Key aspects of method development and validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main compound (Fluprostenol) and other potential impurities. bibliotekanauki.pl This is often demonstrated by comparing the chromatograms of the analyte, a placebo, and a mixture of the two.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netbibliotekanauki.pl This is typically evaluated by analyzing a series of solutions with known concentrations of this compound.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. bibliotekanauki.pl

Accuracy: The closeness of the test results obtained by the method to the true value. bibliotekanauki.pl This is often assessed by spiking a sample with a known amount of the this compound reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. bibliotekanauki.pl This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

A hypothetical example of an RP-HPLC method for this compound is presented in the table below.

ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 222 and 277 nm caymanchem.comcaymanchem.com
Column Temperature30 °C

An analytical reference standard is a highly purified compound that is used as a benchmark for the quantitative and qualitative analysis of a substance. This compound, available as a certified reference material, plays a crucial role in the quality control of research-grade Fluprostenol and its derivatives. medchemexpress.com

Applications of this compound as a reference standard include:

Identification: By comparing the retention time and/or spectral data (e.g., UV, mass spectrometry) of a peak in a sample chromatogram to that of the this compound reference standard, its presence can be confirmed.

Quantification: The reference standard is used to prepare a calibration curve, which allows for the accurate determination of the concentration of this compound in a sample. This is essential for ensuring that the level of this impurity is within acceptable limits.

Method Validation: As described in the previous section, the reference standard is indispensable for validating the performance characteristics of an analytical method. europa.eu

System Suitability Testing: Before running a sequence of samples, a solution of the reference standard is injected to ensure that the analytical system is performing correctly.

The availability of a well-characterized this compound reference standard is fundamental for achieving reliable and reproducible results in research and quality control laboratories. synzeal.comaxios-research.com

PropertySpecificationReference
Chemical FormulaC23H29F3O6 caymanchem.com
Molecular Weight458.5 g/mol caymanchem.com
Purity≥95% caymanchem.comcaymanchem.com
AppearanceA solution in ethanol caymanchem.comcaymanchem.com
Storage-20°C caymanchem.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological assay commonly used for the detection and quantification of a wide range of substances, including prostaglandins, in biological samples. mybiosource.combiocompare.com While a specific ELISA kit for this compound is not commonly cited, ELISA kits for related prostanoids such as Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), and Prostaglandin D2 (PGD2) are widely available for research purposes. mybiosource.combiocompare.comassaygenie.com

These kits are valuable tools for studying the biological roles of these prostanoids in various research contexts. nih.govnih.gov The general principle of a competitive ELISA, a common format for small molecules like prostaglandins, is as follows:

A microplate is coated with a capture antibody specific for the prostanoid of interest.

The research sample, along with a known amount of enzyme-labeled prostanoid, is added to the wells.

The prostanoid in the sample and the enzyme-labeled prostanoid compete for binding to the capture antibody.

After an incubation period, the unbound components are washed away.

A substrate is added, which is converted by the enzyme to produce a colored product.

The intensity of the color is inversely proportional to the concentration of the prostanoid in the sample. innov-research.com

The concentration of the prostanoid in the sample is then determined by comparing its absorbance to a standard curve generated with known concentrations of the prostanoid. innov-research.com

ProstanoidTypical Detection RangeSample TypesReference
Prostaglandin E2 (PGE2)15.6-1000 pg/mLSerum, plasma, cell culture supernatants, tissue homogenates mybiosource.combiocompare.com
Prostaglandin D2 (PGD2)15.6-1000 pg/mLSerum, plasma, other biological fluids biocompare.comassaygenie.com
Prostaglandin H2 (PGH2)15.6-1000 pg/mLSerum, plasma, other biological fluids innov-research.commybiosource.com

The use of these ELISA kits allows researchers to investigate the roles of various prostaglandins in biological processes, which can provide a broader context for understanding the significance of prostaglandin analogues like Fluprostenol and its isomers.

Pharmacological Characterization in Preclinical and Cellular Experimental Systems

Prostanoid Receptor Binding and Selectivity Studies

The affinity and selectivity of a compound for its target receptor are fundamental determinants of its pharmacological profile. Studies on 5-trans Fluprostenol (B1673476) and its related compounds have focused on their interaction with prostanoid receptors, particularly the FP receptor.

Fluprostenol, the parent compound of 5-trans Fluprostenol, is a metabolically stable analog of Prostaglandin (B15479496) F2α (PGF2α) and demonstrates potent agonist activity at the FP receptor. caymanchem.com The active free acid form, (+)-fluprostenol, is a high-affinity, selective FP prostaglandin full receptor agonist. medchemexpress.comcaymanchem.com Specific binding studies have shown that FP-selective agents like fluprostenol potently displace radiolabeled PGF2α from FP receptors with nanomolar affinities. nih.govpsu.edu The (+)-isomer of fluprostenol, also known as travoprost (B1681362) acid, exhibits a high affinity for the FP receptor with a reported inhibition constant (Ki) of 35 ± 5 nM. drugbank.com While specific binding data for the 5-trans isomer is not detailed in the provided results, it is often used as an experimental control in studies involving travoprost, which is the isopropyl ester of (+)-fluprostenol. medchemexpress.com

Table 1: Binding Affinities of Fluprostenol and Related Compounds at the FP Receptor This table is interactive. Users can sort columns by clicking on the headers.

Compound Receptor Binding Affinity (Ki) Source
(+)-Fluprostenol (Travoprost acid) FP 35 ± 5 nM drugbank.com
AL-5848 ((+)-Fluprostenol) FP 52.1 nM nih.gov
PGF2α FP 195 nM nih.gov
Cloprostenol (B1669231) FP 56.8 nM nih.gov
16-phenoxy PGF2α FP 17.3 nM nih.gov

Fluprostenol and its analogs are recognized for their high selectivity for the FP receptor over other prostanoid receptor subtypes. wikipedia.org Travoprost acid, the active form of travoprost, is considered one of the most FP-receptor-selective compounds. drugbank.com Its affinity for other prostanoid receptors such as DP, EP1, EP3, EP4, IP, and TP is significantly lower, with Ki values in the micromolar range. drugbank.com For instance, the Ki for travoprost acid at the EP1 receptor is 9540 nM, and at the EP3 receptor, it is 3501 nM, demonstrating a clear preference for the FP receptor. drugbank.com In comparison, other prostaglandin analogs like bimatoprost (B1667075) acid show less selectivity, with notable affinity for EP1 and EP3 receptors in addition to the FP receptor. drugbank.com Latanoprost (B1674536) is also a potent and selective FP receptor agonist. tandfonline.com The high selectivity of fluprostenol ensures that its biological effects are primarily mediated through the FP receptor. physiology.org

Table 2: Comparative Receptor Selectivity of Prostaglandin F2α Analogs This table is interactive. Users can sort columns by clicking on the headers.

Compound FP Receptor Ki (nM) Other Receptor Ki (nM) Receptor Type Source
Travoprost acid ((+)-Fluprostenol) 35 ± 5 52,000 DP drugbank.com
9540 EP1 drugbank.com
3501 EP3 drugbank.com
41,000 EP4 drugbank.com
>90,000 IP drugbank.com
121,000 TP drugbank.com
Bimatoprost acid 83 95 EP1 drugbank.com

Radioligand binding assays are a crucial tool for characterizing receptor pharmacology, and they have been extensively used to study the FP receptor. celtarys.combiosensingusa.com These assays typically involve using a radiolabeled ligand, such as [3H]PGF2α or a high-affinity agonist like [3H]AL-5848 ([3H]9β-(+)-Fluprostenol), to measure binding to receptors in tissue homogenates or cell preparations. nih.govnih.govoup.com In these experiments, the ability of an unlabeled compound, like this compound, to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). celtarys.com Scatchard analysis of saturation binding data from these assays helps to determine the dissociation constant (Kd) and the receptor density (Bmax). nih.govnih.gov For example, studies with [3H]AL-5848 in bovine corpus luteum homogenates revealed a single class of high-affinity FP receptor binding sites. nih.govoup.com The specificity of binding is confirmed by the potent inhibition by known FP receptor ligands and weak inhibition by ligands for other prostanoid receptors. nih.gov

Agonist and Antagonist Functional Activity in in vitro Cellular Models

Beyond receptor binding, it is essential to understand the functional consequences of ligand-receptor interaction. For this compound and related compounds, this involves investigating their ability to activate or block cellular signaling pathways.

Activation of the FP receptor, a G protein-coupled receptor (GPCR), typically leads to the stimulation of phospholipase C (PLC). oup.comoup.com This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). open.ac.ukwikipedia.org IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). open.ac.ukwikipedia.orgbioscientifica.com

Studies in various cell types, including human myometrial cells and Swiss 3T3 cells, have demonstrated that fluprostenol is a potent activator of this pathway. oup.comnih.gov It stimulates the production of inositol phosphates and increases intracellular Ca2+ concentrations in a dose-dependent manner. oup.comnih.gov For instance, in human myometrial cells, fluprostenol induced a concentration-dependent increase in total inositol phosphates with an EC50 of 4.1 nmol/L. oup.com Similarly, it increased intracellular Ca2+ with an EC50 value of 262 nmol/L in the same cell type. oup.com The activation of the FP receptor is generally not associated with the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. open.ac.uk

Table 3: Functional Activity of Fluprostenol on Second Messenger Pathways This table is interactive. Users can sort columns by clicking on the headers.

Cell Type Parameter Measured Agonist EC50 Source
Human Myometrial Cells Inositol Phosphate Production Fluprostenol 4.1 nmol/L oup.com
Human Myometrial Cells Intracellular Ca2+ Mobilization Fluprostenol 262 nmol/L oup.com
Swiss 3T3 Fibroblasts Phosphoinositide Turnover AL-5848 ((+)-Fluprostenol) 4.05 nM oup.com

The signaling cascade initiated by FP receptor activation extends beyond second messengers to involve downstream protein kinase pathways, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oup.combosterbio.comwikipedia.org Activation of the FP receptor by agonists like fluprostenol leads to the phosphorylation and activation of ERK1/2. oup.comnih.gov This process is often dependent on the upstream activation of PLC and PKC. oup.comnih.gov

Research in rat aorta and C2C12 myotubes has shown that fluprostenol can induce the phosphorylation of ERK1/2, p38-MAPK, and Jun N-terminal kinase (JNK). nih.govresearchgate.net In C2C12 myotubes, PGF2α and fluprostenol stimulated increases in the phosphorylation of ERK1/2. researchgate.net This signaling was found to be dependent on phosphoinositide 3-kinase (PI3K) and mTOR, indicating a complex network of intracellular signaling pathways activated by FP receptor agonists. researchgate.net The activation of these cascades plays a role in various cellular processes, including cell proliferation and differentiation. mdpi.com

Comparative Potency and Efficacy Studies in Defined Cell Lines

The pharmacological activity of this compound and related prostaglandin F2α (PGF2α) analogs is primarily mediated through their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). nih.govmdpi.com Studies in various cell lines have been instrumental in characterizing the potency and efficacy of these compounds.

Fluprostenol, a potent and selective FP receptor agonist, has been shown to activate phospholipase C (PLC) and induce calcium mobilization in cultured human myometrial cells in a concentration-dependent manner. oup.com In these cells, fluprostenol exhibited a higher apparent affinity for the FP receptor in PLC activation assays compared to the endogenous ligand PGF2α. oup.com Functional responses to fluprostenol have also been correlated with FP receptor expression in Swiss 3T3 and rat vascular smooth muscle cells (A7r5). nih.govcolab.ws

Radioligand binding assays are crucial for determining the affinity of compounds for their receptors. nih.govcolab.ws The carboxylic acid of travoprost, which is the (+)-isomer of fluprostenol, demonstrates high affinity for the FP receptor in bovine corpus luteum preparations. nih.govcolab.ws Competition binding studies using [3H]AL-5848 (the radiolabeled form of (+)-fluprostenol) show potent displacement by known FP receptor ligands, indicating a shared binding site. nih.govcolab.ws For instance, in HEK293 cells expressing the human ocular FP receptor, fluprostenol isopropyl ester, a prodrug of fluprostenol, induces phosphoinositide turnover with an EC₅₀ value of 40.2 nM. caymanchem.com

The potency of prostaglandin analogs is influenced by their chemical structure. For example, the free acid form of these compounds is typically the biologically active molecule. nih.govnih.gov Esterification of the carboxylic acid, as seen in prodrugs like travoprost (the isopropyl ester of fluprostenol), results in reduced affinity and potency until hydrolyzed by esterases in tissues like the cornea. nih.govnih.gov

Comparative Binding Affinities (Ki) of Prostaglandin Analogs at the FP Receptor in Bovine Corpus Luteum
CompoundKi (nM)Reference
16-phenoxy PGF2α17.3 nih.govcolab.ws
AL-5848 ((+)-Fluprostenol)52.1 nih.govcolab.ws
Cloprostenol56.8 nih.govcolab.ws
17-phenyl PGF2α87.0 nih.govcolab.ws
PGF2α195 nih.govcolab.ws

Structure-Activity Relationship (SAR) of this compound and Its Stereoisomers

The biological activity of prostanoids is intrinsically linked to their three-dimensional structure. The structure-activity relationship (SAR) of fluprostenol and its stereoisomers reveals critical features necessary for receptor binding and activation.

Impact of 5-trans Double Bond Isomerism on Pharmacological Profile

The geometry of the double bonds within the prostaglandin scaffold is a key determinant of pharmacological activity. aai.orgphysiology.orgnih.gov Prostaglandins (B1171923) of the 2-series, including PGF2α and its analogs like fluprostenol, naturally possess a cis double bond between carbons 5 and 6 (C5-C6) and a trans double bond between carbons 13 and 14 (C13-C14). physiology.orgnih.gov

The compound this compound is an isomer of fluprostenol where the C5-C6 double bond is in the trans configuration instead of the natural cis configuration. caymanchem.com This seemingly minor change in stereochemistry can significantly impact the molecule's ability to bind to and activate the FP receptor. Saturation or alteration of the C5-C6 double bond in other prostaglandin analogs has been shown to reduce potency by more than tenfold. aai.org This suggests that the specific cis geometry of this bond is important for optimal interaction with the FP receptor. atsjournals.org

Key Structural Features of Prostaglandins and Their Importance
Structural FeatureImportance for ActivityReference
C1 Carboxylic AcidEssential for binding to most prostanoid receptors. nih.govatsjournals.org
C5-C6 cis Double BondAppears to be important for FP receptor binding and specificity. atsjournals.org
C9 and C11 Hydroxyl GroupsCritical for determining differential selectivity among prostanoid receptors. atsjournals.org
C15 Hydroxyl GroupEssential for binding to any of the prostanoid receptors. nih.govatsjournals.org

Molecular Docking and Computational Chemistry Approaches for Ligand-Receptor Interactions

In the absence of high-resolution crystal structures for many GPCRs, including the FP receptor, computational methods like molecular docking and molecular dynamics simulations are invaluable tools for understanding ligand-receptor interactions. nih.govnih.govbenthambooks.com These approaches allow for the prediction of binding modes and the identification of key amino acid residues within the receptor that are crucial for ligand recognition and signal transduction. nih.govresearchgate.net

Molecular docking studies can simulate the interaction of fluprostenol and its analogs with a model of the FP receptor. sciforum.net These simulations help to elucidate how the ligand fits into the binding pocket and which functional groups on the ligand form hydrogen bonds or other interactions with specific residues of the receptor. For instance, research on other prostanoid receptors has highlighted the importance of specific tyrosine and tryptophan residues in ligand binding. researchgate.net

Computational studies have also been used to investigate the activation mechanisms of GPCRs, examining the conformational changes that occur upon ligand binding. nih.gov These methods can help explain how an agonist like fluprostenol triggers a downstream signaling cascade, while an antagonist might bind without initiating the same conformational shift. For example, molecular docking has been used to suggest that fluprostenol can block the binding of other molecules to certain protein complexes, indicating its potential for interactions beyond the FP receptor. aacrjournals.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling in Prostanoid Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization. oup.comdntb.gov.ua

For prostanoid analogs, QSAR studies can identify the physicochemical properties and structural descriptors that are most important for potent and selective FP receptor agonism. researchgate.net These models can take into account various molecular features, such as steric, electronic, and hydrophobic properties, to build a comprehensive picture of the SAR. nih.gov

The development of predictive QSAR models for prostaglandin analogs can accelerate the discovery of new therapeutic agents. ontosight.ai For example, QSAR models have been used to assess the potential toxicity of prostaglandin analogs. europa.eu By systematically modifying the structure of lead compounds like fluprostenol and using QSAR to predict the outcomes, researchers can prioritize the synthesis of analogs with the most promising pharmacological profiles. oup.com This approach is particularly useful when dealing with large families of related compounds, such as the prostanoids, where subtle structural changes can lead to significant differences in biological activity. nih.gov

Biological Effects in Controlled in Vitro and Ex Vivo Models

Cellular Responses and Physiological Regulation in Model Systems

Prostaglandins (B1171923) are well-established mediators of smooth muscle contraction and relaxation. bioscientifica.com 5-trans fluprostenol (B1673476), acting as a specific FP receptor agonist, has demonstrated direct effects on the contractility of various smooth muscle tissues in ex vivo studies.

Research on isolated human penile trabecular smooth muscle revealed that fluprostenol induces contractions. nih.gov However, its potency was found to be lower than that of the endogenous FP receptor agonist, prostaglandin (B15479496) F2α (PGF2α). nih.gov In contrast, studies using bovine trabecular meshwork (BTM) strips, which possess smooth muscle-like properties, showed that both PGF2α and fluprostenol significantly inhibited contractions induced by endothelin-1 (B181129) (ET-1). arvojournals.org This inhibitory effect was not observed on baseline tension or contractions induced by carbachol. arvojournals.org The antagonistic effect on ET-1-induced contraction suggests a potential role for fluprostenol in modulating vascular tone and outflow facility in tissues where ET-1 is a key regulator. arvojournals.org

Table 1: Effects of 5-trans Fluprostenol on Smooth Muscle Contractility

Tissue ModelAgonist/AntagonistObserved EffectReference
Human Penile Trabecular Smooth MuscleFluprostenolInduced contraction (less potent than PGF2α) nih.gov
Bovine Trabecular Meshwork (BTM) StripsFluprostenolInhibited Endothelin-1 (ET-1) induced contraction arvojournals.org
Bovine Trabecular Meshwork (BTM) StripsFluprostenolNo effect on carbachol-induced contraction arvojournals.org

Recent investigations have highlighted the potential of fluprostenol to modulate key cellular processes implicated in cancer metastasis. A 2024 study identified Tectonic family member 1 (TCTN1) as a promoter of melanoma metastasis by increasing fatty acid oxidation (FAO). nih.gov The study revealed that TCTN1 acts as a scaffold, promoting the binding of HADHA and HADHB, which are subunits of the mitochondrial trifunctional protein complex essential for FAO. nih.gov

Molecular docking analyses predicted that fluprostenol could block this HADHA/HADHB binding. nih.gov Subsequent experimental validation confirmed this prediction. nih.gov Treatment with fluprostenol was shown to inhibit TCTN1-induced melanoma invasion and metastasis in vitro and in vivo. nih.gov These findings suggest that fluprostenol can target the metabolic reprogramming that fuels cancer cell invasion by disrupting the TCTN1-mediated activation of FAO. nih.gov This points to a novel mechanism of action for fluprostenol in oncology research, specifically in targeting metastatic melanoma. nih.gov

This compound has been shown to play a significant role in the remodeling of the extracellular matrix (ECM), particularly in ocular tissues. The accumulation of ECM in the trabecular meshwork (TM) is associated with increased outflow resistance. researchgate.netmdpi.com Research indicates that signaling by transforming growth factor-β (TGF-β) and its downstream mediator, connective-tissue growth factor (CTGF), contributes to this ECM buildup. researchgate.net

A key study demonstrated that fluprostenol can attenuate the fibrotic effects of CTGF on human TM cells in culture. researchgate.net The mechanism is believed to involve the upregulation of matrix metalloproteinases (MMPs). researchgate.netnih.gov Activation of FP receptors by fluprostenol increases the production of MMPs, which are enzymes that degrade ECM components like collagen. arvojournals.orgresearchgate.net Specifically, treatment with fluprostenol was found to induce the activity of matrix metalloproteinase 2 (MMP2) in TM cells. researchgate.net This enzymatic activity helps to reduce the excessive deposition of ECM, thereby potentially counteracting the fibrotic processes. researchgate.netmdpi.com

Table 2: Fluprostenol's Impact on Extracellular Matrix in Human Trabecular Meshwork (TM) Cells

ConditionKey FindingImplicationReference
CTGF-treated TM cellsFluprostenol blocks CTGF-mediated fibrotic effects.Attenuation of pathological ECM deposition. researchgate.net
Cultured TM cellsFluprostenol induces the activity of MMP2.Promotion of ECM degradation and remodeling. researchgate.net

Investigations in Specific Non-Human Animal Models

This compound is recognized as a highly potent luteolytic agent, structurally related to PGF2α. nih.gov Its primary mechanism is the initiation of luteolysis, the process of regression of the corpus luteum (CL). drugbank.commedchemexpress.com

In mares, fluprostenol has been shown to be an effective luteolytic agent, leading to a return to estrus in diestrous animals with a functional corpus luteum. nih.govvettimes.com The underlying mechanism involves the binding of fluprostenol to prostaglandin F receptors in the ovary, which triggers the cascade of events leading to the breakdown of the CL and a subsequent decline in progesterone (B1679170) secretion. drugbank.comvettimes.com This mimics the natural luteolytic process that occurs at the end of the diestrus phase of the estrous cycle in the absence of pregnancy. vettimes.com

In non-human primate models, PGF2α and its agonists are also implicated in luteolysis. bioscientifica.comnih.gov Studies on dispersed luteal cells from monkeys demonstrated that fluprostenol could decrease progesterone production, particularly in cells obtained from the mid-late and late luteal phases. bioscientifica.comnih.gov This effect was observed on hCG-stimulated progesterone secretion, indicating that fluprostenol can directly counteract the luteotropic support provided by gonadotropins. nih.gov This action is consistent with its role in inducing functional regression of the corpus luteum. nih.gov

The effects of fluprostenol and related FP receptor agonists have been extensively studied in ocular tissues from various animal models to understand their mechanisms for lowering intraocular pressure (IOP).

In bovine models, fluprostenol was shown to modulate the contractility of trabecular meshwork strips, inhibiting ET-1-induced contractions. arvojournals.org In non-human primates, FP agonists are known to primarily increase the drainage of aqueous humor through the uveoscleral outflow pathway. nih.gov This effect is largely attributed to ECM remodeling within the ciliary muscle and sclera, a process mediated by the upregulation of MMPs. researchgate.netnih.gov Fluoroprostaglandins, such as tafluprost, have been shown to increase uveoscleral outflow in monkeys. nih.gov

Functional studies have determined the potency of fluprostenol in different ocular cell types. In one study comparing various prostaglandins, fluprostenol demonstrated high potency with EC50 values in the low nanomolar range for human trabecular meshwork (TM) cells, Schlemm's canal (SC) cells, and ciliary muscle (CSM) cells. arvojournals.org

Table 3: Potency (EC50) of this compound in Human Ocular Cells

Cell TypeEC50 ValueReference
Trabecular Meshwork (TM) Cells5.2 nM arvojournals.org
Schlemm's Canal (SC) Cells5.0 nM arvojournals.org
Ciliary Muscle (CSM) Cells4.2 nM arvojournals.org

Neuroprotective Effects in Neuronal Cell Lines and Animal Models of Neurological Disease (as observed with fluprostenol analogs)

While direct studies on the neuroprotective effects of this compound are not extensively documented, research on its analogs, particularly other prostaglandin F2α (PGF2α) agonists, provides significant insights into the potential neuroprotective mechanisms of this class of compounds.

Prostaglandin analogs are recognized for their potential secondary neuroprotective effects. tandfonline.com For instance, latanoprost (B1674536), a PGF2α analog, has demonstrated direct neuroprotective properties by inhibiting calcium ion entry into neurons and the activity of caspase-3. researchgate.net It has also been shown to reduce the number of apoptotic retinal ganglion cells (RGCs) after optic nerve injury and protect these cells from glutamate-induced toxicity. tandfonline.comjst.go.jp This neuroprotection is thought to be mediated, in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival. jst.go.jp

Studies involving fluprostenol, the cis-isomer of this compound, have shown protective effects against neurotoxicity induced by oxidative stress in neuroblastoma cell lines. nih.gov These effects included a decrease in intracellular reactive oxygen species and the promotion of endogenous antioxidant gene expression, which were blocked by an FP receptor antagonist, confirming the receptor-mediated nature of this protection. nih.gov

Furthermore, the activation of the EP2 receptor, another prostaglandin receptor, by its agonists has been shown to be neuroprotective in models of cerebral ischemia and excitotoxicity. pnas.orgresearchgate.net This suggests a broader role for prostaglandin signaling in neuronal survival. Some PGF2α analogs may also exert neuroprotective effects by modulating blood flow to the retina and optic nerve and exhibiting a negative feedback mechanism on COX-2 activity, an enzyme involved in inflammatory and neurodegenerative processes. tandfonline.com The drug flupirtine, though not a prostaglandin analog, demonstrates neuroprotection by activating inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane, which can be a protective mechanism against excitotoxic insults. nih.gov

The table below summarizes the observed neuroprotective effects of various prostaglandin analogs, providing a comparative context for the potential activities of this compound.

Compound/AnalogModel SystemObserved Neuroprotective EffectProposed Mechanism
Latanoprost Primary retinal ganglion cells, animal model of optic nerve crushReduced apoptosis, protection against glutamate (B1630785) toxicity. tandfonline.comjst.go.jpInhibition of Ca2+ entry, caspase-3 inhibition, activation of PI3K/Akt pathway. researchgate.netjst.go.jp
Fluprostenol Neuroblastoma cell line (SH-SY5Y) with induced neurotoxicityDecreased intracellular reactive oxygen species, promoted antioxidant gene expression. nih.govFP receptor-mediated antioxidant response. nih.gov
Bimatoprost (B1667075) Retinal ganglion cellsProtection against serum deprivation-induced cell death. jst.go.jpReceptor affinity or activation of other protective pathways. jst.go.jp
EP2 Receptor Agonists Hippocampal cultures, models of cerebral ischemiaNeuroprotection against NMDA-induced excitotoxicity. pnas.orgresearchgate.netActivation of cAMP-PKA-CREB pathway. researchgate.net
Iloprost (PGI2 analog) Animal model of middle cerebral artery occlusionReduced infarct size. frontiersin.orgImprovement in vascular functions. frontiersin.org

Comparison of Biological Activities with Parent Compound and Other Prostanoid Analogs

The biological activity of this compound is best understood in comparison to its parent compound, Fluprostenol (the Z-isomer), and other F-series prostaglandin analogs. These comparisons highlight the critical role of stereochemistry and structural modifications in determining the pharmacological profile of these molecules.

Differential Effects of this compound vs. Fluprostenol (Z-isomer) in Experimental Systems

This compound is identified as a potential impurity in commercial preparations of the FP receptor agonist Fluprostenol. caymanchem.com The key difference between these two molecules lies in the stereochemistry of the double bond in the alpha-chain, with this compound having a trans (E) configuration and Fluprostenol having a cis (Z) configuration. caymanchem.comnih.govmichberk.com This seemingly minor structural change can lead to significant differences in biological activity.

In general, for many biologically active molecules, one stereoisomer is significantly more active than the other. michberk.com While specific comparative studies on the bioactivity of this compound versus Fluprostenol are limited, inferences can be drawn from studies on similar prostaglandin analogs. For example, the trans isomer of latanoprost has been noted to have different biological activity compared to the cis isomer. targetmol.cn

Fluprostenol (the Z-isomer) is a potent and selective agonist for the prostaglandin F (FP) receptor. caymanchem.comgoogle.com It demonstrates high affinity for FP receptors in both human and rat tissues, with IC50 values of 3.5 nM and 7.5 nM, respectively. caymanchem.com Its activity is mediated through the FP receptor, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. oup.comnih.gov In contrast, a trans-isomer of a related compound, unoprostone (B1682063) isopropyl, was found to have no effect in experiments where the cis-isomer was active. arvojournals.orgarvojournals.org This suggests that the spatial arrangement of the alpha-chain is crucial for effective receptor binding and activation. The formation of 1,9-lactones of prostaglandins like travoprost (B1681362) (which contains fluprostenol as its active acid form) is a method used to purify the desired cis-isomer from the 5,6-trans isomer. mdpi.com

The table below contrasts the known properties of Fluprostenol (Z-isomer) with the expected lower activity of its 5-trans counterpart, based on general principles of stereoisomerism and data from related compounds.

FeatureFluprostenol (Z-isomer)This compound (E-isomer)
FP Receptor Agonism Potent and selective agonist. caymanchem.comgoogle.comExpected to have significantly lower or no agonist activity. arvojournals.orgarvojournals.org
Receptor Binding Affinity High affinity (IC50 = 3.5 nM for human FP receptor). caymanchem.comExpected to have much lower binding affinity.
Cellular Signaling Activates phospholipase C and mobilizes intracellular Ca2+. oup.comnih.govExpected to have minimal to no effect on these signaling pathways. arvojournals.orgarvojournals.org
Biological Role Active pharmaceutical ingredient. nih.govConsidered an impurity in Fluprostenol preparations. caymanchem.com

Distinctive Profiles Among F-Series Prostaglandin Analogs in Research Assays

The F-series of prostaglandin analogs, including compounds like latanoprost, travoprost (the isopropyl ester of fluprostenol), and bimatoprost, are all potent FP receptor agonists but exhibit distinct biological profiles. google.comnih.gov These differences arise from variations in their chemical structures, which affect their receptor selectivity, signal transduction, and interaction with other biological systems. nih.gov

For example, in studies comparing the effects of PGF2α, bimatoprost, and butaprost (an EP2 agonist) on gene expression in feline iris and human ciliary smooth muscle cells, distinct patterns were observed. nih.gov Both PGF2α and bimatoprost upregulated Cyr61 mRNA expression, but only PGF2α upregulated connective tissue growth factor (CTGF) mRNA. nih.gov This suggests that while both compounds have ocular hypotensive effects, they may interact with different receptor populations or activate different downstream signaling pathways. nih.gov

Furthermore, in studies on neonatal rat cardiomyocytes, FP receptor agonists like fluprostenol, latanoprost, and cloprostenol (B1669231) all produced a decrease in the beating rate, demonstrating a shared functional outcome through FP receptor activation. plos.org However, the potency of these analogs can differ. In a phosphoinositide turnover assay, a measure of FP receptor activation, the EC50 value for one novel analog, AL-16082, was 1.9 nM, with a maximal response that was 78% of that produced by fluprostenol, indicating that fluprostenol is a highly efficacious agonist in this system. nih.gov

Comparisons with unoprostone and its metabolite M1 reveal further distinctions. While latanoprost free acid and fluprostenol caused membrane depolarization and increases in intracellular calcium, unoprostone and M1 caused membrane hyperpolarization and did not increase intracellular calcium. arvojournals.org This highlights that even within the broad class of prostaglandin analogs, significant differences in cellular effects can exist.

The following table summarizes the comparative biological activities of several F-series prostaglandin analogs in different experimental assays.

AnalogReceptor InteractionEffect on Gene Expression (Cyr61/CTGF)Effect on Cardiomyocyte Beating RateEffect on Membrane Potential/Ca2+
Fluprostenol Potent FP agonist. caymanchem.comNot explicitly tested in this comparison.Decrease. plos.orgDepolarization, increased Ca2+. arvojournals.org
Latanoprost Potent FP agonist. jst.go.jpNot explicitly tested in this comparison.Decrease. plos.orgDepolarization, increased Ca2+. arvojournals.org
Bimatoprost Acts on prostamide receptors and its free acid on FP receptors. nih.govUpregulates Cyr61, no effect on CTGF. nih.govNot tested.Not tested in this comparison.
PGF2α Endogenous FP agonist. google.comUpregulates both Cyr61 and CTGF. nih.govDecrease. plos.orgNot tested in this comparison.
Cloprostenol Potent FP agonist. plos.orgNot explicitly tested in this comparison.Decrease. plos.orgNot tested in this comparison.

Mechanistic Insights and Foundations for Future Research Excluding Clinical Translation

Elucidation of Downstream Signaling Pathways and Molecular Targets

As a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), 5-trans Fluprostenol (B1673476) is understood to exert its effects primarily through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). drugbank.comwikipedia.org Activation of the FP receptor by its agonists initiates a cascade of intracellular events that are fundamental to its physiological and pharmacological actions.

The binding of a ligand, such as Fluprostenol, to the FP receptor triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. nih.gov Experimental evidence from studies on Fluprostenol in cultured human myometrial cells and human granulosa cells strongly suggests that the FP receptor predominantly couples to G-proteins of the Gq/11 family. drugbank.comnih.gov This interaction is resistant to pertussis toxin, which ADP-ribosylates and inactivates G-proteins of the Gi/o family, further supporting the involvement of the Gq/11 pathway. drugbank.comnih.gov

The activation of the Gq alpha subunit leads to the stimulation of phospholipase C-beta (PLC-β). nih.govwikipedia.orgnih.gov PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govlumenlearning.comnih.govyoutube.comslideshare.net

IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. nih.govyoutube.com This binding event triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration. nih.govnih.gov This mobilization of intracellular calcium is a key event in the signaling cascade and is responsible for many of the subsequent cellular responses.

Simultaneously, the lipid-soluble DAG remains in the plasma membrane where it activates protein kinase C (PKC). lumenlearning.comslideshare.net The activation of PKC, in conjunction with the elevated intracellular calcium levels, leads to the phosphorylation of a variety of downstream target proteins, ultimately modulating cellular processes such as muscle contraction and gene expression. nih.gov Studies with Fluprostenol have shown that its effects can be inhibited by stimulating PKC, indicating a feedback mechanism on the signaling pathway. nih.gov

GPCR Signal Transduction Pathway of Fluprostenol
StepMolecule/EventDescriptionReferences
1Ligand BindingFluprostenol binds to the FP receptor. drugbank.comnih.gov
2G-Protein ActivationThe FP receptor activates the Gq/11 protein. drugbank.comnih.govnih.gov
3Enzyme ActivationThe Gq alpha subunit activates Phospholipase C-β (PLC-β). nih.govwikipedia.orgnih.gov
4Second Messenger ProductionPLC-β hydrolyzes PIP2 into IP3 and DAG. nih.govlumenlearning.comnih.govyoutube.comslideshare.net
5Calcium MobilizationIP3 triggers the release of Ca2+ from the endoplasmic reticulum. nih.govnih.govyoutube.com
6Protein Kinase C ActivationDAG, along with Ca2+, activates Protein Kinase C (PKC). lumenlearning.comslideshare.net
7Cellular ResponsePhosphorylation of target proteins leads to various cellular effects. nih.gov

The interaction of 5-trans Fluprostenol with the FP receptor initiates a signaling cascade that involves a network of protein interactions. While specific protein binding partners for the 5-trans isomer have not been extensively characterized, studies on related prostaglandin analogs provide insights into the potential regulatory networks.

A key interaction is with the prostaglandin transporter SLCO2A1, which is responsible for the uptake of prostaglandins (B1171923) into cells, thereby terminating their extracellular signaling and facilitating their intracellular metabolism. nih.govfrontiersin.orgplos.org The interaction of Fluprostenol and its analogs with this transporter can influence the local concentration and duration of action of the compound.

Furthermore, the downstream effects of FP receptor activation can modulate the expression of various genes. For example, studies with cloprostenol (B1669231), another PGF2α analog, in cultured luteal cells have shown changes in the mRNA expression of hormone receptors such as the luteinizing hormone receptor (LHCGR), prolactin receptor (PRLR), and the prostaglandin F2α receptor (PTGFR) itself. nih.gov Additionally, in bovine luteal cells, PGF2α and its analogs have been shown to upregulate the expression of angiogenesis-related genes like Fibroblast Growth Factor 2 (FGF2) and Thrombospondin 1 (THBS1). researchgate.net These findings suggest that this compound may also influence complex regulatory networks controlling cellular processes like hormone responsiveness and tissue remodeling. The activation of transcription factors and the subsequent changes in gene expression are critical components of the long-term effects of prostaglandin analogs. nih.govkhanacademy.org

Potential Protein Interactions and Regulatory Effects of Fluprostenol Analogs
Interacting Protein/GenePotential EffectCell/System StudiedReferences
Prostaglandin Transporter (SLCO2A1)Cellular uptake and clearance of the compound.HEK293 cells expressing SLCO2A1 nih.govfrontiersin.orgplos.org
Luteinizing Hormone Receptor (LHCGR)Modulation of gene expression.Felid luteal cells nih.gov
Prolactin Receptor (PRLR)Modulation of gene expression.Felid luteal cells nih.gov
Prostaglandin F2α Receptor (PTGFR)Modulation of gene expression (feedback regulation).Felid luteal cells nih.gov
Fibroblast Growth Factor 2 (FGF2)Upregulation of gene expression.Bovine luteal cells researchgate.net
Thrombospondin 1 (THBS1)Upregulation of gene expression.Bovine luteal cells researchgate.net
Oviductal glycoprotein (B1211001) 1 (OVGP1)Decreased expression.Not specified targetmol.com

Role of this compound in Biochemical Pathway Modulation

The influence of this compound extends to the modulation of key biochemical pathways, particularly those involved in the synthesis and breakdown of eicosanoids.

While specific studies on the metabolic fate of this compound are limited, the general pathways of prostaglandin degradation are well-established and provide a framework for understanding its potential breakdown in experimental systems. Prostaglandins are typically rapidly metabolized in vivo, primarily in the lungs, kidneys, and liver. The enzymatic degradation involves oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and subsequent beta- and omega-oxidation of the acid and alkyl side chains.

In vitro metabolism studies, often utilizing liver microsomes or cytosol fractions from various species, are a common approach to elucidate the metabolic pathways of new chemical entities. frontiersin.org Such studies can identify the major metabolites and the enzymes responsible for their formation. For prostaglandin analogs, these investigations are crucial for understanding their pharmacokinetic properties and duration of action.

This compound, as an exogenous prostaglandin analog, can potentially influence the enzymes involved in the biosynthesis and catabolism of endogenous eicosanoids. The biosynthesis of prostaglandins from arachidonic acid is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the primary action of this compound is at the receptor level, there is a possibility of feedback regulation on these synthetic enzymes, although this has not been extensively studied for this specific compound.

Conversely, prostaglandin analogs can also affect the activity of catabolic enzymes. For instance, studies with the related compound cloprostenol in felid luteal cells did not show a significant influence on the expression of prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2) or prostaglandin E synthase (PGES) over a 2-day culture period. nih.gov However, the long-term or indirect effects on these and other enzymes in the eicosanoid pathway in different experimental systems remain an area for further investigation.

Advanced Research Technologies and Model Systems

A variety of advanced research technologies and model systems are available to further elucidate the mechanistic details of this compound's action.

Proteomic analysis using techniques like two-dimensional gel electrophoresis followed by mass spectrometry can be employed to identify global changes in protein expression in cells or tissues treated with this compound. nih.govfrontiersin.orgmdpi.complos.org This approach can uncover novel protein targets and signaling pathways affected by the compound.

In vitro cell culture systems are invaluable for detailed mechanistic studies. Primary cell cultures, such as human trabecular meshwork cells or myometrial cells, provide a physiologically relevant context to study the direct effects of this compound on specific cell types. nih.govarvojournals.orgdrugbank.comnih.gov These systems are instrumental for investigating signal transduction pathways, gene expression changes, and metabolic processes.

Knockout mouse models offer a powerful tool to study the in vivo role of specific proteins in mediating the effects of this compound. genetargeting.comresearchgate.netnih.govnih.govfrontiersin.org For example, a knockout model for the FP receptor (PTGFR) could definitively establish its role in the pharmacological actions of this compound. Similarly, knockout models for downstream signaling proteins or metabolic enzymes could help to dissect the specific pathways involved.

CRISPR/Cas9 gene-editing technology provides a precise and efficient way to create custom cell lines and animal models with specific genetic modifications. This technology can be used to introduce point mutations, knockouts, or knock-ins of genes encoding receptors, signaling proteins, or metabolic enzymes to study their specific roles in the context of this compound action.

Advanced Research Technologies and Model Systems for Studying this compound
Technology/Model SystemApplicationPotential Insights
Proteomics (e.g., Mass Spectrometry)Global analysis of protein expression changes.Identification of novel protein targets and signaling pathways. nih.govfrontiersin.orgmdpi.complos.org
Primary Cell CulturesMechanistic studies in physiologically relevant cells.Detailed understanding of signal transduction and cellular responses. nih.govarvojournals.orgdrugbank.comnih.gov
Knockout Mouse ModelsIn vivo investigation of the role of specific genes.Validation of drug targets and elucidation of in vivo mechanisms. genetargeting.comresearchgate.netnih.govnih.govfrontiersin.org
CRISPR/Cas9 Gene EditingPrecise genetic modification of cells and animals.Dissection of the function of specific genes and protein domains.

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) to Study Cellular Responses to Prostanoids

The study of prostanoids, including the potent Prostaglandin F2 alpha (PGF2α) analog this compound, has been significantly advanced by the application of "omics" technologies. These high-throughput methods allow for a global assessment of molecules within a biological system, providing extensive data on cellular responses to prostanoid receptor activation.

Transcriptomics has been instrumental in elucidating the gene expression changes that occur following the administration of PGF2α and its analogs. By analyzing the entire set of RNA transcripts (the transcriptome), researchers can identify signaling pathways and biological processes modulated by these compounds. A key area of this research has been the bovine corpus luteum, where PGF2α induces luteolysis. Microarray and RNA-sequencing studies on bovine luteal tissue after treatment with PGF2α have revealed rapid and vast transcriptomic changes. nih.govresearchgate.net Within hours of treatment, there is a significant differential expression of genes associated with immediate early responses, transcription factors, cytokine signaling, steroidogenesis, and apoptosis. nih.govplos.org For instance, studies have identified the upregulation of the Early Growth Response 1 (EGR1) gene, which in turn stimulates the expression of Transforming Growth Factor B1 (TGFB1), a key protein in tissue remodeling during luteal regression. researchgate.net This detailed transcriptomic data provides a foundation for predicting upstream regulators and understanding the complex signaling cascades initiated by PGF2α receptor agonists. nih.gov

Metabolomics , the large-scale study of small molecules or metabolites, offers another layer of insight. mdpi.com This discipline helps to identify and quantify the complete set of metabolites in a biological sample, providing a functional readout of the cellular state. mdpi.comnih.gov In the context of prostanoids, which are themselves lipid mediators, lipidomics (a sub-field of metabolomics) is particularly relevant. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can simultaneously profile numerous prostanoids and their metabolites from biological fluids and tissues. nih.gov This allows for a comprehensive understanding of how activating a specific prostanoid receptor, such as the FP receptor, alters the broader lipid signaling network. Furthermore, untargeted metabolomics analyses have been used to assess the systemic effects of therapies that modulate metabolic pathways, revealing changes in lipoprotein particles and downstream products of oxidative stress. nih.gov

Proteomics , the study of the entire complement of proteins, complements these approaches by detailing changes in protein expression, post-translational modifications, and protein-protein interactions. While specific proteomics studies on this compound are not detailed in the initial findings, the general application of this technology is crucial for understanding the downstream effects of receptor activation, such as identifying the specific kinases, phosphatases, and structural proteins involved in the cellular response.

Table 1: Examples of Transcriptomic Findings in Bovine Corpus Luteum Following PGF2α Treatment
Gene/Pathway CategorySpecific Genes/Pathways ModulatedObserved EffectTime Point of ObservationReference
Immediate Early Genes & Transcription FactorsEGR1, FOS, JUNUpregulationWithin 3 hours researchgate.netplos.org
Cytokine SignalingInterleukins, ChemokinesUpregulationEarly (0.5-4 hours) nih.gov
ApoptosisCaspase family, BCL2 familyUpregulation of pro-apoptotic genes18 hours post-treatment plos.org
Tissue RemodelingTGFB1, Fibroblast Activation Protein (FAP)Upregulation4-12 hours researchgate.net

Development and Utilization of Reporter Gene Assays for Receptor Activation Studies

Reporter gene assays are a cornerstone of G protein-coupled receptor (GPCR) research, providing a robust and scalable method to study the activation of receptors like the Prostaglandin F (FP) receptor, the target of this compound. caymanchem.com These cell-based assays are designed to measure the transcriptional response following receptor activation by an agonist.

The fundamental principle involves introducing a reporter gene into a host cell line, such as HEK293 cells. caymanchem.comcaymanchem.com The reporter gene is linked to a promoter containing response elements that are sensitive to the intracellular signaling pathways coupled to the receptor of interest. For many prostanoid receptors, such as the EP2 and EP4 receptors, the signaling cascade involves coupling to Gs proteins, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). caymanchem.cominnoprot.com The increase in cAMP activates transcription factors that bind to a cAMP Response Element (CRE) in the engineered promoter, driving the expression of the reporter gene. For the FP receptor, which primarily couples to Gq proteins to increase intracellular calcium, the reporter gene can be linked to response elements sensitive to this pathway, such as the Serum Response Element (SRE) which is activated by downstream signaling kinases.

These assays are highly versatile and are widely used in drug discovery and pharmacological research for several purposes:

Screening for Novel Agonists and Antagonists: Large chemical libraries can be screened to identify new compounds that either activate (agonists) or block (antagonists) the FP receptor. caymanchem.com

Pharmacological Characterization: The potency (EC50) and efficacy of known agonists like fluprostenol and its analogs can be precisely determined. nih.gov Similarly, the inhibitory potency (IC50) of antagonists can be quantified.

Selectivity Profiling: Compounds can be tested against a panel of different prostanoid receptor assays (e.g., EP1, EP2, EP3, EP4, DP, IP, TP) to determine their selectivity for the FP receptor. nih.gov

Commercial kits are available that simplify this process, often utilizing a reverse transfection method where cells are plated directly onto the assay plate containing the necessary DNA plasmids. caymanchem.comcaymanchem.com The reporter gene product is typically an enzyme like luciferase, which produces a luminescent signal upon addition of a substrate, allowing for sensitive and high-throughput detection. caymanchem.com

Table 2: Components and Principle of a Typical Prostanoid FP Receptor Reporter Assay
ComponentDescriptionFunction
Host Cell LineCommonly used, easy-to-culture cells (e.g., HEK293T/17).Provides the cellular machinery for receptor expression and signaling. caymanchem.com
Receptor Expression VectorA plasmid containing the DNA sequence for the human FP receptor.Ensures the receptor of interest is expressed in the host cells.
Reporter VectorA plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with a specific response element (e.g., SRE).Generates a measurable signal proportional to receptor activation.
Test CompoundAgonist (e.g., this compound) or antagonist being studied.Stimulates or blocks the receptor to initiate or inhibit the signaling cascade.
Detection ReagentSubstrate for the reporter enzyme (e.g., luciferin).Reacts with the expressed reporter enzyme to produce a quantifiable light signal.

Advanced Imaging Techniques for Visualizing Cellular Responses in Research Settings

Visualizing the dynamic processes of cellular signaling in real-time and at high resolution is critical for a deeper mechanistic understanding of how compounds like this compound exert their effects. microscopyfocus.com Advanced imaging techniques have transformed the study of GPCRs, allowing researchers to move beyond endpoint assays and observe the spatiotemporal dynamics of receptor function. microscopyfocus.combiocompare.combiocompare.com

Structural Imaging: Techniques like cryo-electron microscopy (cryo-EM) have been revolutionary in determining the high-resolution structures of GPCRs, including their various conformational states when bound to agonists or antagonists. scitechdaily.comana.ir By freezing molecules and imaging them with an electron microscope, researchers can reconstruct detailed 3D structures. scitechdaily.comana.ir This information is invaluable for understanding how ligands bind to the receptor and how this binding event induces the conformational changes necessary for G-protein coupling and signal initiation, paving the way for rational drug design. scitechdaily.comana.ir

Live-Cell Imaging of Signaling Events: A variety of fluorescence microscopy-based techniques are used to monitor the downstream consequences of receptor activation in living cells. biocompare.combiocompare.com

Genetically-Encoded Sensors: Researchers have developed fluorescent sensors based on GPCRs themselves. By coupling a circularly-permutated fluorescent protein (cpFP) to a GPCR, the conformational change that occurs upon ligand binding can be detected as a change in fluorescence intensity. nih.gov This allows for the direct visualization of neurochemical dynamics with high spatiotemporal resolution. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors can be used to monitor protein-protein interactions, such as the association of a GPCR with β-arrestin, or to measure the concentration of second messengers like cAMP. nih.gov

Calcium Imaging: Since the FP receptor signals through the Gq pathway to release intracellular calcium, fluorescent calcium indicators (e.g., Fura-2AM) are widely used. arvojournals.org These dyes increase their fluorescence intensity upon binding to calcium, allowing for real-time imaging of the calcium fluxes that occur seconds after receptor activation by an agonist like fluprostenol. arvojournals.org

In Situ Molecular Imaging: Novel mass spectrometry imaging (MSI) methods are being developed for the direct detection and localization of lipids like prostanoids within tissue sections. nih.gov This technology overcomes a major limitation of previous methods, which often inferred the location of prostanoids from the expression of their synthesizing enzymes. nih.gov By providing a direct spatial map of where compounds like PGF2α are located, MSI can correlate their presence with specific cell types and functional regions within a tissue. nih.gov

Table 3: Comparison of Advanced Imaging Techniques in Prostanoid Research
TechniquePrincipleApplication to Prostanoid ResearchKey Insights ProvidedReference
Cryo-Electron Microscopy (Cryo-EM)Imaging of flash-frozen molecules to reconstruct 3D structures.Determining the atomic structure of the FP receptor bound to agonists or antagonists.Mechanism of ligand binding and receptor activation. scitechdaily.comana.ir scitechdaily.comana.ir
Live-Cell Fluorescence Microscopy (with sensors)Use of fluorescent proteins or dyes to report on dynamic cellular processes.Real-time visualization of second messenger production (e.g., Ca2+) and protein recruitment following FP receptor activation.Spatiotemporal dynamics of cellular signaling pathways. nih.govarvojournals.org nih.govarvojournals.org
Mass Spectrometry Imaging (MSI)Matrix-assisted laser desorption/ionization (MALDI) or other methods to map the spatial distribution of molecules in tissue.Directly visualizing the location and abundance of specific prostanoids within a tissue section.Correlation of prostanoid distribution with tissue histology and function. nih.gov nih.gov
Confocal MicroscopyOptical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light.High-resolution imaging of subcellular protein localization, such as nuclear GPCRs.Localization of receptors and signaling components within specific cellular compartments. springernature.com springernature.com

Q & A

Basic Research Questions

Q. How to determine the receptor binding affinity of 5-trans Fluprostenol in in vitro assays?

  • Methodological Answer : Use competitive radioligand displacement assays with PGF2α receptors. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate purity using HPLC. Reported IC₅₀ values are 3.5 nM (human) and 7.5 nM (rat) . For myocardial studies, corroborate functional outcomes (e.g., contractility assays) with phosphorylation markers like MLC-2/MYPT-2 .

Q. What are the recommended storage conditions to maintain this compound stability in long-term experiments?

  • Methodological Answer : Store at -20°C in ethanol solution, protected from light. Validate stability by periodically testing purity via HPLC (>95%) and functional activity in control assays (e.g., inhibition of adipocyte differentiation) .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

  • Methodological Answer : Apply nonlinear regression for EC₅₀/IC₅₀ determination. For multi-group comparisons (e.g., differentiation assays), use ANOVA with post-hoc tests (Tukey’s HSD). Ensure normality assumptions are met (Shapiro-Wilk test) and report confidence intervals .

Q. What controls are essential when assessing this compound's impact on cell differentiation assays?

  • Methodological Answer : Include vehicle controls (ethanol), positive controls (e.g., insulin for adipogenesis), and negative controls (undifferentiated cells). Perform cytotoxicity assays (MTT/LDH) to rule off-target effects. Replicate experiments across independent cell batches .

Advanced Research Questions

Q. How to resolve contradictions in this compound's effects on different cell types (e.g., osteoblasts vs. adipocytes)?

  • Methodological Answer : Investigate cell-specific receptor isoforms (e.g., FP receptor splice variants) via qPCR or CRISPR knockdown. Compare dose-response curves and time-course effects. Integrate transcriptomic data (RNA-seq) to identify divergent signaling pathways (e.g., Wnt/β-catenin in osteoblasts vs. PPARγ in adipocytes) .

Q. What methodologies are optimal for analyzing this compound's role in modulating intracellular signaling pathways independent of cAMP/PKA?

  • Methodological Answer : Combine phosphoproteomics (LC-MS/MS) to map phosphorylation events (e.g., MLC-2/MYPT-2) with functional assays (e.g., calcium flux measurements). Use cAMP inhibitors (e.g., Rp-cAMPS) to isolate PKA-independent effects. Validate findings with receptor antagonists (e.g., AL-8810 for FP receptors) .

Q. How to design experiments to differentiate this compound's direct receptor interactions from downstream metabolic effects?

  • Methodological Answer : Employ CRISPR-edited cell lines lacking FP receptors. Compare wild-type and knockout responses in binding assays (radioligand displacement) vs. functional readouts (e.g., lipid accumulation). Pair with metabolomics (GC-MS) to track downstream lipid mediators .

Q. How to integrate multi-omics data to elucidate this compound's pleiotropic effects in complex tissue models?

  • Methodological Answer : Use pathway analysis tools (Ingenuity IPA, GSEA) to link transcriptomic (RNA-seq) and proteomic (TMT labeling) datasets. Validate hypotheses with spatial imaging (e.g., MALDI-TOF for lipid distribution in ocular tissues). Cross-reference with clinical data (e.g., intraocular pressure in glaucoma models) .

Key Methodological Considerations

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method documentation, including supplementary materials for protocols beyond five compounds .
  • Data Integrity : Use platforms like Figshare to archive raw datasets and code for omics analyses, ensuring compliance with FAIR principles .
  • Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for studies involving human-derived cells or tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.